molecular formula C11H15Br2NO2S B12193576 [(2,5-Dibromophenyl)sulfonyl]butylmethylamine

[(2,5-Dibromophenyl)sulfonyl]butylmethylamine

Cat. No.: B12193576
M. Wt: 385.12 g/mol
InChI Key: QCHRPPWXSYLSCP-UHFFFAOYSA-N
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Description

[(2,5-Dibromophenyl)sulfonyl]butylmethylamine is a chemical compound that features a sulfonamide group attached to a dibromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dibromophenyl)sulfonyl]butylmethylamine typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with butylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dibromophenyl)sulfonyl]butylmethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the sulfonyl group .

Scientific Research Applications

[(2,5-Dibromophenyl)sulfonyl]butylmethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2,5-Dibromophenyl)sulfonyl]butylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromobenzenesulfonyl chloride
  • Sulfanilamide
  • Sulfamethazine

Uniqueness

[(2,5-Dibromophenyl)sulfonyl]butylmethylamine is unique due to its specific structure, which combines the properties of a sulfonamide with the reactivity of a dibromophenyl ring. This combination allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C11H15Br2NO2S

Molecular Weight

385.12 g/mol

IUPAC Name

2,5-dibromo-N-butyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C11H15Br2NO2S/c1-3-4-7-14(2)17(15,16)11-8-9(12)5-6-10(11)13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

QCHRPPWXSYLSCP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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